Boc-Phe-Pro-OH

概要

説明

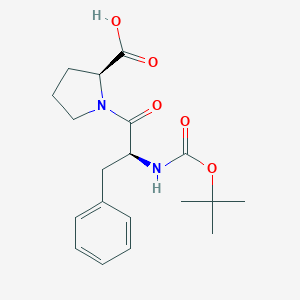

Boc-Phe-Pro-OH, also known as N-tert-Butoxycarbonyl-L-phenylalanyl-L-proline, is a dipeptide compound commonly used in peptide synthesis. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of phenylalanine, and a proline residue at the carboxyl terminus. This compound is widely utilized in the field of organic chemistry, particularly in the synthesis of peptides and proteins due to its stability and ease of handling.

科学的研究の応用

Boc-Phe-Pro-OH の科学研究における応用に関する包括的な分析を以下に示します。

固相ペプチド合成 (SPPS)

This compound: は、SPPS においてβ-フェニルアラニン残基を含むペプチドを合成するために使用されます。 このプロセスは、研究および治療目的のための特定のペプチド配列を作成するために不可欠です .

抗菌ペプチド

この化合物は、強力な抗菌剤であるベンゾイソキサゾールと結合したエラスチンベースのペプチドの合成に使用されてきました。 この新しいアプローチは、医療用途における生体適合性を高めることを目指しています .

ナノメディシン

This compound を含む Phe-Phe モチーフは、ナノメディシンにおいて、薬物送達、生体材料、治療パラダイムに使用されています。 これらの分子の自己組織化ナノ構造体は、その独特の形態学的構造によるさまざまな用途を持っています .

生体材料化学

Phe-Phe モチーフの分子自己組織化は、生体材料化学、センサー、バイオエレクトロニクスにおけるその可能性に焦点を当てており、ナノ構造材料の新しい原型を提供しています .

環境に配慮した合成

This compound: は、環境に配慮したペプチド合成戦略で使用されてきました。 たとえば、この化合物の水性ナノミセルは、水中でペプチド合成するために調製され、従来の合成方法の環境への影響を軽減しています .

作用機序

Target of Action

Peptides similar to boc-phe-pro-oh have been known to interact with various cellular targets, including formyl peptide receptors (fprs) . These receptors play a crucial role in immune response, inflammation, and perception of pain .

Mode of Action

It’s known that peptides can interact with their targets through various mechanisms, such as binding to receptors on the cell surface, leading to activation or inhibition of downstream signaling pathways

Biochemical Pathways

Peptides similar to this compound have been shown to affect various biochemical pathways, including those involved in immune response and inflammation . The downstream effects of these interactions can include changes in cell behavior, such as proliferation, migration, or apoptosis .

Pharmacokinetics

They are typically absorbed in the gastrointestinal tract, distributed throughout the body, metabolized by enzymes, and excreted via the kidneys

Result of Action

Peptides similar to this compound have been shown to have various effects at the molecular and cellular level, such as modulating immune response, inflammation, and perception of pain .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the stability and activity of peptides . .

生化学分析

Biochemical Properties

Boc-Phe-Pro-OH, as a peptide, can interact with a variety of enzymes, proteins, and other biomolecules. The nature of these interactions can be highly specific and can influence the function and activity of these biomolecules

Cellular Effects

It is possible that this compound could influence cell function by interacting with cellular signaling pathways, influencing gene expression, or affecting cellular metabolism

Molecular Mechanism

It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Phe-Pro-OH typically involves the following steps:

Protection of the Amino Group: The amino group of phenylalanine is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This results in the formation of Boc-Phe-OH.

Coupling Reaction: Boc-Phe-OH is then coupled with proline using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This step forms the dipeptide this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques are

生物活性

Boc-Phe-Pro-OH (Boc-Phenylalanine-Proline-OH) is a compound widely utilized in peptide synthesis and has garnered attention for its biological activities. This article delves into its applications, biological effects, and relevant research findings.

Overview of this compound

This compound is a protected amino acid derivative that plays a critical role in peptide synthesis. The Boc (tert-butyloxycarbonyl) group serves as a protecting group, allowing for selective modifications of amino acids during the synthesis process. This compound is particularly valuable in the development of peptides with specific biological functions, including drug development and protein engineering.

Applications in Research

This compound is employed in various research fields:

- Peptide Synthesis : It acts as a protective group, enhancing the efficiency of assembling peptides by allowing selective modifications without affecting other amino acids .

- Drug Development : The compound is used to create prodrugs that improve the bioavailability of active pharmaceutical ingredients .

- Biotechnology : It aids in developing bioconjugates for targeted drug delivery systems, which are crucial in treating complex diseases like cancer .

- Protein Engineering : Researchers utilize this compound to modify proteins, facilitating studies on protein interactions and functions .

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of peptides synthesized using this compound. For example, a synthesized peptide derived from this compound exhibited potent cytotoxic activity against various cancer cell lines. Notably:

- Cytotoxicity Testing : A study reported that a linear peptide containing this compound showed significant cytotoxic effects against DLA (Dalton's Lymphoma Ascites) and EAC (Ehrlich Ascites Carcinoma) cell lines, with IC50 values of 7.93 µM and 17.06 µM, respectively .

- Structure-Activity Relationship : The effectiveness of these peptides often correlates with their structural characteristics, emphasizing the importance of proline's role in enhancing biological activity .

The mechanism by which this compound derivatives exert their biological effects may involve:

- Cell Cycle Arrest : Compounds may induce cell cycle arrest in cancer cells, leading to reduced proliferation.

- Apoptosis Induction : These peptides can trigger apoptotic pathways, resulting in programmed cell death of malignant cells.

Synthesis and Evaluation of Peptides

- Study on Cyclopolypeptides :

-

Peptide Libraries :

- A library of peptides incorporating this compound was screened for various biological activities.

- This approach led to the identification of novel peptides with enhanced potency against specific cancer types.

Data Summary

| Compound | Cell Line Tested | IC50 (µM) | Biological Activity |

|---|---|---|---|

| This compound | DLA | 7.93 | Cytotoxic |

| This compound | EAC | 17.06 | Cytotoxic |

| Cyclopolypeptide | OVICAR3 | 0.17 | Anticancer |

| Cyclopolypeptide | MDA468 | 0.38 | Anticancer |

| Cyclopolypeptide | MDA435 | 0.40 | Anticancer |

特性

IUPAC Name |

(2S)-1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O5/c1-19(2,3)26-18(25)20-14(12-13-8-5-4-6-9-13)16(22)21-11-7-10-15(21)17(23)24/h4-6,8-9,14-15H,7,10-12H2,1-3H3,(H,20,25)(H,23,24)/t14-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPRHVPHDENDZTP-GJZGRUSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20332830 | |

| Record name | Boc-Phe-Pro-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20332830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23420-32-8 | |

| Record name | Boc-Phe-Pro-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20332830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。